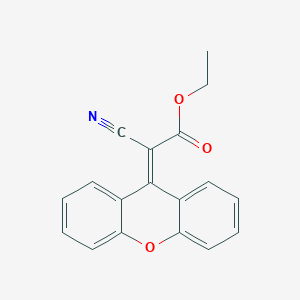

Ethyl cyano(9H-xanthen-9-ylidene)acetate

Description

Ethyl cyano(9H-xanthen-9-ylidene)acetate (CAS 65714-65-0) is a specialized organic compound featuring a xanthene core substituted with cyano and ester groups. The xanthene scaffold, a tricyclic aromatic system with oxygen atoms at positions 1 and 8, imparts unique photophysical properties, while the electron-withdrawing cyano and ester groups enhance reactivity in nucleophilic additions and condensations. This compound is primarily utilized in advanced organic synthesis, particularly in the development of fluorophores and heterocyclic systems .

Properties

CAS No. |

65714-65-0 |

|---|---|

Molecular Formula |

C18H13NO3 |

Molecular Weight |

291.3 g/mol |

IUPAC Name |

ethyl 2-cyano-2-xanthen-9-ylideneacetate |

InChI |

InChI=1S/C18H13NO3/c1-2-21-18(20)14(11-19)17-12-7-3-5-9-15(12)22-16-10-6-4-8-13(16)17/h3-10H,2H2,1H3 |

InChI Key |

RMABXBDSIGBEQJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=C1C2=CC=CC=C2OC3=CC=CC=C31)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl cyano(9H-xanthen-9-ylidene)acetate can be synthesized through several methods:

Kolbe Nitrile Synthesis: This method involves the reaction of ethyl chloroacetate with sodium cyanide to produce ethyl cyanoacetate, which is then reacted with 9H-xanthene-9-one under basic conditions to form the desired compound.

Fischer Esterification: Cyanoacetic acid is esterified with ethanol in the presence of a strong mineral acid, such as concentrated sulfuric acid, to produce ethyl cyanoacetate.

Phase Transfer Catalysis: Sodium cyanoacetate reacts with ethyl bromide in an aqueous-organic two-phase system in the presence of a phase transfer catalyst to produce ethyl cyanoacetate, which is subsequently reacted with 9H-xanthene-9-one.

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures high-quality production.

Chemical Reactions Analysis

Types of Reactions

Ethyl cyano(9H-xanthen-9-ylidene)acetate undergoes various chemical reactions, including:

Condensation Reactions: The compound can participate in Knoevenagel condensation reactions with aldehydes and ketones to form substituted alkenes.

Michael Addition: The acidic methylene group in the compound allows it to undergo Michael addition reactions with α,β-unsaturated carbonyl compounds.

Substitution Reactions: The nitrile and ester groups in the compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Knoevenagel Condensation: Typically involves the use of a base such as piperidine or pyridine in an organic solvent like ethanol or methanol.

Michael Addition: Requires a base such as sodium ethoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and amines, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

Knoevenagel Condensation: Substituted alkenes with extended conjugation.

Michael Addition: β-substituted carbonyl compounds.

Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl cyano(9H-xanthen-9-ylidene)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl cyano(9H-xanthen-9-ylidene)acetate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences among related compounds:

Reactivity and Stability

- This compound: The electron-deficient cyano group facilitates nucleophilic attacks, while the ester moiety allows hydrolysis under alkaline conditions. The xanthene core enhances stability against photodegradation compared to simpler aromatic systems .

- Ethyl cyanoacetate (ECYA): Rapidly hydrolyzes to cyanoacetic acid and ethanol in neutral/alkaline environments, limiting its use in aqueous reactions. Its simplicity makes it a versatile intermediate for Knoevenagel condensations .

- Xanthone Derivatives (e.g., XAA) : The carboxylic acid group in XAA enables salt formation and coordination chemistry, while the 9-oxo-xanthone core exhibits fluorescence, useful in bioimaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.